![molecular formula C8H11NO3 B2498481 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1268521-07-8](/img/structure/B2498481.png)
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound with a complex structure. It is a derivative of the 3-azabicyclo[3.1.0]hexane class . This class of compounds is commonly found in pharmaceuticals and natural compounds .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported in various studies. One practical synthesis method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The molecular structure of 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is complex. The InChI code for a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
. Chemical Reactions Analysis
The key step in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is the photochemical decomposition of CHF2-substituted pyrazolines . Another significant reaction is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .Scientific Research Applications
Drug Design
3-ABH derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design . They are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis of Biologically Active Compounds
The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .
Reuptake Inhibitors
1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .
Antiviral Properties
Protease inhibitors based on structurally related pseudopeptides show antiviral properties . Examples are boceprevir and narlaprevir, which are used in the anti-hepatitis C therapy, and nirmatrelvir (a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients) .
Treatment of Neurological and Neurodegenerative Diseases
Among the currently studied 3-ABH derivatives, we can note a Janus kinase inhibitor (potential immunomodulator) and monoacylglycerol lipase and MAP3K12 kinase inhibitors, which can be used in the treatment of neurological and neurodegenerative diseases .
Treatment of Addictions and Lung Fibrosis
Dopamine D3 receptor inhibitor GSK598809 helps overcome alcohol and drug addictions . BI-2545 is a promising agent for the treatment of idiopathic lung fibrosis (a rare and currently uncurable disease) .
Future Directions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is an active area of research due to their presence in pharmaceuticals and natural compounds . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and expanding the toolbox of available bicyclic structures .
Mechanism of Action
Target of Action
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .
Mode of Action
The mode of action of 3-Acetyl-3-azabicyclo[31It is known that the compound is synthesized using modern synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Biochemical Pathways
The biochemical pathways affected by 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .
Result of Action
The molecular and cellular effects of the action of 3-Acetyl-3-azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds .
properties
IUPAC Name |
3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-6-2-8(6,4-9)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSRYSNHQWSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
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